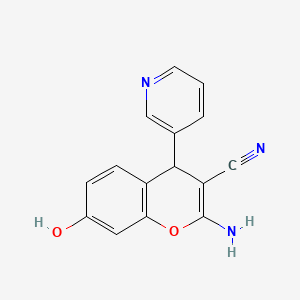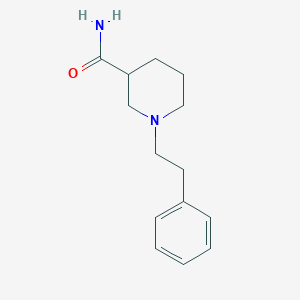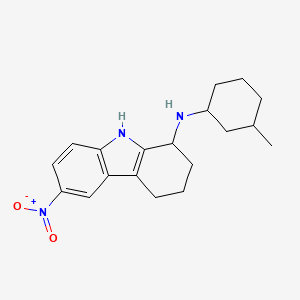
ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate, also known as MQP, is a chemical compound that has been the subject of scientific research due to its potential medicinal properties. MQP belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate is not fully understood. However, it has been proposed that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has also been shown to modulate the MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage. Furthermore, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has also been found to modulate the expression of various genes, including those involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Furthermore, it exhibits potent biological activities at low concentrations, making it a useful tool for investigating various biological processes. However, there are also some limitations to using ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, it may exhibit off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Additionally, the development of novel derivatives of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate may lead to compounds with improved efficacy and selectivity. Finally, the investigation of the structure-activity relationship of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate may provide insights into the design of more potent and selective compounds.
Synthesemethoden
The synthesis of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate involves the reaction of 6-chloro-4-methylquinoline-2-carbaldehyde with piperidine and ethyl cyanoacetate in the presence of a base. The resulting product is then hydrolyzed to obtain ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate. The synthesis method has been optimized to yield high purity and yield of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been investigated for its potential medicinal properties, including its anti-inflammatory, antioxidant, and anticancer activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has also been shown to possess antioxidant activity by scavenging free radicals, which can cause cellular damage. Furthermore, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-3-piperidinecarboxylate has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 1-(6-chloro-4-methylquinolin-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-23-18(22)13-5-4-8-21(11-13)17-9-12(2)15-10-14(19)6-7-16(15)20-17/h6-7,9-10,13H,3-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXJNJYUQVUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-4-methylquinolin-2-yl)piperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5180912.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-beta-alanine](/img/structure/B5180918.png)

methanone](/img/structure/B5180925.png)
![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)


![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)
![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)